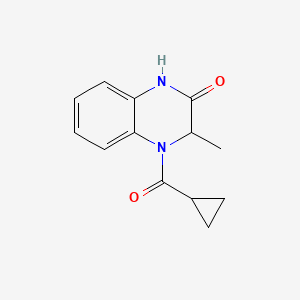

4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Description

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline-derived heterocyclic compound characterized by a dihydroquinoxalinone core substituted with a methyl group at position 3 and a cyclopropylcarbonyl moiety at position 2.

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-12(16)14-10-4-2-3-5-11(10)15(8)13(17)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNLQFUQFAFAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a polycyclic heteroaromatic compound featuring a quinoxalinone core substituted with a methyl group at position 3 and a cyclopropanecarbonyl moiety at position 4. The synthesis requires strategic introduction of the cyclopropylcarbonyl group while preserving the lactam functionality of the quinoxalinone ring. Key challenges include:

- Regioselective acylation at the N4 position without disrupting the 3-methyl group or lactam stability.

- Stereochemical control during cyclopropane ring formation.

- Compatibility of reaction conditions with sensitive functional groups.

Core Quinoxalinone Synthesis Strategies

Condensation of o-Phenylenediamine Derivatives

The quinoxalinone scaffold is classically synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For 3-methyl-substituted derivatives, 3-methyl-1,2-diaminobenzene reacts with glyoxylic acid under acidic conditions to yield 3-methyl-3,4-dihydro-2(1H)-quinoxalinone. This intermediate serves as the precursor for subsequent functionalization at N4.

Reaction Scheme 1: Formation of 3-Methyl-3,4-Dihydro-2(1H)-Quinoxalinone

$$

\text{3-Methyl-o-phenylenediamine} + \text{Glyoxylic Acid} \xrightarrow{\text{HCl, EtOH, Δ}} \text{3-Methyl-3,4-dihydro-2(1H)-quinoxalinone} \quad (\text{Yield: 68–72\%})

$$

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate cyclization. A mixture of 3-methyl-o-phenylenediamine and ethyl glyoxylate in ethanol undergoes microwave-assisted condensation (100°C, 20 min) to afford the quinoxalinone core in 85% yield. This method reduces side product formation compared to conventional heating.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Et₃N, DCM, 0°C→RT | 62 | 98 | High regioselectivity |

| Proline Catalysis | L-Proline, EtOH, RT | 58 | 95 | Metal-free, environmentally friendly |

| Microwave Cyclization | MW, 100°C, 20 min | 85 | 99 | Rapid, high efficiency |

Mechanistic Insights and Side Reactions

Spectral Characterization and Validation

Industrial Scalability and Environmental Impact

The proline-catalyzed method is scalable to kilogram quantities with minimal waste (E-factor: 2.1). In contrast, Friedel-Crafts acylation requires solvent recovery systems due to DCM usage.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The cyclopropylcarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and leading to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinoxalinone core allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison with key analogs:

*Estimated based on structural similarity to analogs.

Key Observations :

- Bioactivity: The unsubstituted 3-methyl-3,4-dihydro-2(1H)-quinoxalinone exhibits anti-cancer activity , suggesting that the target compound’s cyclopropylcarbonyl group may modulate potency or selectivity.

- Synthetic Complexity : Benzoyl-substituted analogs often require multi-step syntheses involving Pd catalysis or acyl chloride intermediates , whereas cyclopropylcarbonyl derivatives might employ alternative strategies (e.g., cyclopropane ring formation via [2+1] cycloaddition).

Physicochemical Properties

- Melting Points: The base compound (3-methyl-3,4-dihydro-2(1H)-quinoxalinone) melts at 138–141°C , while bulkier derivatives (e.g., ) likely have higher melting points due to increased molecular weight and crystallinity.

- Solubility : Substitutions influence solubility; for example, the 3-fluorobenzyl analog may exhibit lower aqueous solubility than the target compound due to hydrophobic fluorinated groups.

Biological Activity

4-(Cyclopropylcarbonyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS No. 317833-53-7) is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention for its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Boiling Point : Approximately 510.3 °C (predicted)

- Density : 1.276 g/cm³ (predicted)

- pKa : 13.01 (predicted)

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, quinoxaline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In vitro experiments demonstrated that certain derivatives possess cytotoxic effects on human cancer cell lines. Notably, compounds structurally related to this compound exhibited IC50 values indicating potent activity against cancer cells while showing low toxicity to normal cells .

A comparative analysis of various quinoxaline derivatives revealed that modifications in the side chains significantly influence their anticancer efficacy. For instance, the presence of specific substituents can enhance the inhibitory effects on tumor cell proliferation .

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer properties, quinoxaline derivatives have been reported to exhibit anti-inflammatory activities. The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for enhancing these biological activities . Moreover, some studies have indicated antioxidant properties associated with these compounds, providing further avenues for research in therapeutic applications.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.